Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate
Overview
Description
Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiglutamatergic Strategies for Ethanol Detoxification
Research has explored the efficacy of antiglutamatergic strategies, comparing them to placebo and diazepam for ethanol detoxification. The study aimed to identify alternatives to benzodiazepines due to concerns about their abuse potential and negative effects on alcohol abstinence transition. The involvement of glutamatergic activation and receptor up-regulation in ethanol dependence and withdrawal underscores the potential of antiglutamatergic medications in treatment protocols (Krupitsky et al., 2007).
Psychoactive Drugs and Elderly Drivers
A study conducted to determine the risk of motor vehicle crashes among elderly drivers taking psychoactive drugs, including benzodiazepines, found that certain medications significantly increased the risk of crash involvement. This research contributes to our understanding of the effects of psychoactive substances on cognitive and motor functioning, emphasizing the need for careful prescription and monitoring in vulnerable populations (Ray, Fought, & Decker, 1992).
Controlled Exposure Studies
Controlled exposure studies have been conducted to assess the acute effects of substances like ethyl tert-butyl ether (ETBE) on human health. These studies are essential for understanding the potential risks and mechanisms of action of various chemicals, providing insights into their safety profile and regulatory guidelines. Such research is crucial for developing safer alternatives to widely used compounds in industry and consumer products (Nihlen, Löf, & Johanson, 1998).
Impact on Resting-State Functional Connectivity
Investigating the impact of psychoactive substances like diazepam on resting-state functional connectivity in healthy volunteers has provided valuable insights into how these drugs influence brain function. This research aids in understanding the neural mechanisms underlying the therapeutic effects of anxiolytic-sedative medications and their potential impact on emotional processing and central nervous system depressant effects (Pflanz et al., 2015).
Toxicological Investigations
Toxicological investigations into substances such as ethyl chloride and ethylene glycol have highlighted the risks associated with exposure to these chemicals. Understanding the toxicokinetics, clinical features, and potential fatal outcomes of such exposures is crucial for public health, forensic analysis, and the development of appropriate treatment and preventive measures (Broussard et al., 2000; Jobson et al., 2015).
Properties
IUPAC Name |
ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-19-15(18)13-7-4-5-8-14(13)17-10-6-9-16(2)11-12-17/h4-5,7-8H,3,6,9-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVHDPRFJKPWNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N2CCCN(CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594662 | |
Record name | Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912569-58-5 | |
Record name | Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.